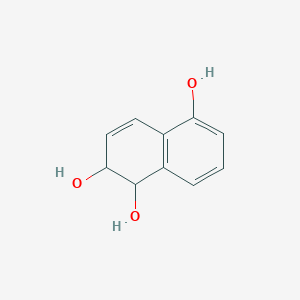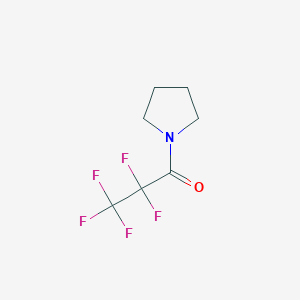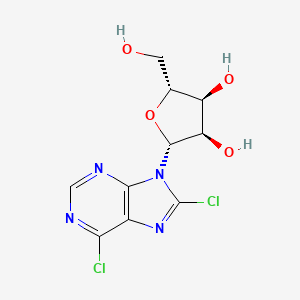
Fenoprofen Sodium Salt Dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenoprofen Sodium Salt Dihydrate is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. It is commonly prescribed for the relief of mild to moderate pain and the symptoms of rheumatoid arthritis and osteoarthritis . The compound is a sodium salt form of fenoprofen, which enhances its solubility and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fenoprofen Sodium Salt Dihydrate can be synthesized from fenoprofen through a neutralization reaction with sodium hydroxide. The process involves dissolving fenoprofen in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of sodium hydroxide. The reaction mixture is stirred until complete dissolution and then evaporated to obtain the sodium salt. The dihydrate form is achieved by crystallizing the product from water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration. The final product is dried under controlled conditions to obtain the dihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Fenoprofen Sodium Salt Dihydrate undergoes several types of chemical reactions, including:
Oxidation: The phenyl ring in fenoprofen can be oxidized under strong oxidative conditions.
Reduction: The carboxyl group can be reduced to an alcohol under reducing conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the phenyl ring can lead to the formation of phenolic derivatives.
Reduction: Reduction of the carboxyl group results in the formation of alcohol derivatives.
Substitution: Electrophilic substitution can yield halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Fenoprofen Sodium Salt Dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of NSAID interactions and stability.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Studied for its therapeutic effects in pain management and inflammation reduction.
Wirkmechanismus
Fenoprofen Sodium Salt Dihydrate exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, fenoprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to fenoprofen.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
Fenoprofen Sodium Salt Dihydrate is unique due to its specific solubility and bioavailability characteristics, which are enhanced by the sodium salt form. This makes it particularly effective in certain formulations and therapeutic applications .
Eigenschaften
Molekularformel |
C15H17NaO5 |
|---|---|
Molekulargewicht |
300.28 g/mol |
IUPAC-Name |
sodium;2-(3-phenoxyphenyl)propanoate;dihydrate |
InChI |
InChI=1S/C15H14O3.Na.2H2O/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2-11H,1H3,(H,16,17);;2*1H2/q;+1;;/p-1 |
InChI-Schlüssel |
LHWXOAMTUPTVRZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)


![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)


![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)



